molecular formula C16H18N2O3S2 B430915 methyl {[3-(2-methyl-2-propenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate CAS No. 330179-88-9

methyl {[3-(2-methyl-2-propenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate

Cat. No.: B430915
CAS No.: 330179-88-9
M. Wt: 350.5g/mol
InChI Key: KITQYJFMJGWUDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl {[3-(2-methyl-2-propenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate is a complex organic compound with a unique structure that includes multiple rings and functional groups

Chemical Reactions Analysis

Types of Reactions

methyl {[3-(2-methyl-2-propenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form .

Scientific Research Applications

methyl {[3-(2-methyl-2-propenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

Mechanism of Action

The mechanism of action of methyl {[3-(2-methyl-2-propenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and concentration of the compound .

Comparison with Similar Compounds

Properties

CAS No.

330179-88-9

Molecular Formula

C16H18N2O3S2

Molecular Weight

350.5g/mol

IUPAC Name

methyl 2-[[11-(2-methylprop-2-enyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]acetate

InChI

InChI=1S/C16H18N2O3S2/c1-9(2)7-18-15(20)13-10-5-4-6-11(10)23-14(13)17-16(18)22-8-12(19)21-3/h1,4-8H2,2-3H3

InChI Key

KITQYJFMJGWUDP-UHFFFAOYSA-N

SMILES

CC(=C)CN1C(=O)C2=C(N=C1SCC(=O)OC)SC3=C2CCC3

Canonical SMILES

CC(=C)CN1C(=O)C2=C(N=C1SCC(=O)OC)SC3=C2CCC3

Origin of Product

United States

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